molecular formula C14H16N4O B11857470 N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11857470
M. Wt: 256.30 g/mol
InChI Key: IPEYRTUBKLROHF-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, palladium catalysts are often used in the aminoacyloxylation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the palladium-catalyzed reactions can yield a variety of functionalized aza-bicyclic structures .

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide is unique due to its combination of the bicyclic structure with the imidazo-pyridine moiety, which may confer distinct biological activities and synthetic utility.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-13-4-11-3-10(13)5-16-11)9-1-2-12-6-15-8-18(12)7-9/h1-2,6-8,10-11,13,16H,3-5H2,(H,17,19)

InChI Key

IPEYRTUBKLROHF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=CN4C=NC=C4C=C3

Origin of Product

United States

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